molecular formula C14H14N2O4S B6394923 4-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% CAS No. 1261992-17-9

4-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%

Cat. No. B6394923
CAS RN: 1261992-17-9
M. Wt: 306.34 g/mol
InChI Key: DHLDDZJZKWAOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, commonly known as DMPPA, is an organic compound that has been used for a variety of scientific research applications. DMPPA is a white crystalline powder with a melting point of about 120°C and is soluble in organic solvents such as ethanol and methanol. It is a valuable reagent for the synthesis of a variety of compounds, and has been used in studies of enzyme kinetics, biochemical and physiological effects, and drug delivery systems.

Scientific Research Applications

DMPPA has been used in a variety of scientific research applications. It has been used in studies of enzyme kinetics, as a substrate for the detection of enzymes, and as a reagent for the synthesis of a variety of compounds. It has also been used in drug delivery systems, as a reagent for the synthesis of peptides, and in studies of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMPPA is not well understood. However, it has been suggested that the compound may act as a chelating agent, binding to metal ions and forming complexes. This could potentially affect the activity of enzymes, as well as the uptake and distribution of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPPA are not yet fully understood. However, studies have suggested that the compound may have a variety of effects on the body. In studies of enzyme kinetics, it has been found to inhibit the activity of some enzymes, while in studies of drug delivery systems, it has been found to increase the uptake and distribution of drugs. It has also been found to have an effect on the immune system, and has been used in studies of cancer and other diseases.

Advantages and Limitations for Lab Experiments

The use of DMPPA in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. On the other hand, the compound is relatively expensive, and can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for the use of DMPPA in scientific research. One possibility is to further explore the biochemical and physiological effects of the compound, as well as its potential as a drug delivery system. Additionally, further research could be conducted into the mechanism of action of DMPPA, as well as its potential as a chelating agent. Finally, further studies could be conducted into the use of DMPPA as a reagent for the synthesis of peptides and other compounds.

Synthesis Methods

DMPPA can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 4-dimethylsulfamoylphenylacetic acid and pyridine in aqueous solution. This reaction yields a product with a yield of around 95%. The reaction is conducted at room temperature and can be completed in a few hours.

properties

IUPAC Name

4-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-5-3-10(4-6-12)11-7-8-15-13(9-11)14(17)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLDDZJZKWAOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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